(S)-6-(tert-Butoxycarbonyl)-6-azaspiro[2.5]octane-5-carboxylic acid
Overview
Description
Spiro compounds are a class of organic compounds that have two or more rings that meet at only one atom . The compound you mentioned seems to be a spiro compound with a carboxylic acid and a tert-butoxycarbonyl group. These types of compounds are often used in organic synthesis .
Molecular Structure Analysis
The molecular structure of this compound would likely involve a spiro[2.5]octane skeleton with a carboxylic acid and a tert-butoxycarbonyl group attached . The exact structure would depend on the specific locations of these groups on the spiro[2.5]octane skeleton.Chemical Reactions Analysis
Carboxylic acids, such as the one in this compound, can undergo a variety of reactions. They can react with alcohols to form esters in a process called Fischer esterification . They can also react with Thionyl Chloride to form acid chlorides .Scientific Research Applications
Application 1: Deprotection of the N-tert-butyloxycarbonyl (N-Boc) group
- Summary of Application : The N-Boc group is used in organic synthesis to protect amines. The deprotection of the N-Boc group is a crucial step in many synthetic procedures .
- Methods of Application : A mild method for the selective deprotection of the N-Boc group from a structurally diverse set of compounds, encompassing aliphatic, aromatic, and heterocyclic substrates by using oxalyl chloride in methanol. The reactions take place under room temperature conditions for 1–4 hours .
- Results or Outcomes : This mild procedure was applied to a hybrid, medicinally active compound FC1, which is a novel dual inhibitor of IDO1 and DNA Pol gamma. The yields were up to 90% .
Application 2: Pd-catalysed C–H functionalisation of free carboxylic acids
- Summary of Application : Palladium-catalysed C–H functionalisation of free carboxylic acids has drawn significant attention due to the predominance of carboxylic acid moieties in pharmaceuticals and agrochemicals .
- Methods of Application : The coordinating ability of carboxylic acids was overlooked and masked by exogenous directing groups for a long time. This review aims to embrace all of the diverse aspects of carboxylic acids except additive and steric effects by concisely and systematically describing their versatile role in Pd-catalysed proximal and distal C–H activation reactions .
- Results or Outcomes : The strategies developed in the last few years discussed here will serve as educational resources for future research .
Application 3: Synthesis of medicinally active compounds
- Summary of Application : The N-Boc group is used in the synthesis of medicinally active compounds. For example, a compound FC1, which is a novel dual inhibitor of IDO1 and DNA Pol gamma, was synthesized using a method that involves the deprotection of the N-Boc group .
- Methods of Application : The synthesis involves the selective deprotection of the N-Boc group from a structurally diverse set of compounds, encompassing aliphatic, aromatic, and heterocyclic substrates by using oxalyl chloride in methanol .
- Results or Outcomes : The yields were up to 90%. This method was applied to a hybrid, medicinally active compound FC1 .
Application 4: Pharmaceutical and agrochemical industries
- Summary of Application : Carboxylic acids have a significant role in the pharmaceutical and agrochemical industries due to their predominance in these compounds .
- Methods of Application : Pd-catalysed C–H functionalisation of free carboxylic acids has drawn significant attention over the last few years. This review describes their versatile role in Pd-catalysed proximal and distal C–H activation reactions .
- Results or Outcomes : The strategies developed in the last few years discussed here will serve as educational resources for future research .
Application 5: Electrophilic Character of Oxalyl Chloride
- Summary of Application : The electrophilic character of oxalyl chloride is used in the deprotection of the N-Boc group from a structurally diverse set of compounds .
- Methods of Application : The reactions take place under room temperature conditions for 1–4 hours with yields up to 90%. This method involves the use of oxalyl chloride in methanol .
- Results or Outcomes : A broader mechanism involving the electrophilic character of oxalyl chloride is postulated for this deprotection strategy .
Application 6: Versatile Role in Pd-Catalysed Proximal and Distal C–H Activation Reactions
- Summary of Application : Carboxylic acids have a versatile role in Pd-catalysed proximal and distal C–H activation reactions that could be implemented in the pharmaceutical and agrochemical industries .
- Methods of Application : This review describes the diverse aspects of carboxylic acids by concisely and systematically describing their role in these reactions .
- Results or Outcomes : The mechanistic perspectives along with several recent strategies developed in the last few years discussed here will serve as educational resources for future research .
Future Directions
properties
IUPAC Name |
(7S)-6-[(2-methylpropan-2-yl)oxycarbonyl]-6-azaspiro[2.5]octane-7-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO4/c1-12(2,3)18-11(17)14-7-6-13(4-5-13)8-9(14)10(15)16/h9H,4-8H2,1-3H3,(H,15,16)/t9-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJVQCWIKEOHTOE-VIFPVBQESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC2)CC1C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC2(CC2)C[C@H]1C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-6-(tert-Butoxycarbonyl)-6-azaspiro[2.5]octane-5-carboxylic acid |
Synthesis routes and methods
Procedure details
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